molecular formula C11H9N3O2S B14171497 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine CAS No. 881225-59-8

5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine

Cat. No.: B14171497
CAS No.: 881225-59-8
M. Wt: 247.28 g/mol
InChI Key: YOIPPPVUWOOQQL-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyridin-4-ylmethylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the pyridin-4-ylmethylsulfanyl group.

Industrial Production Methods

Industrial production methods for 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include amino-substituted pyridines and various derivatives with functional groups introduced through substitution reactions .

Scientific Research Applications

5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and induce cellular responses such as autophagy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine, as well as pyridine derivatives with different substituents at the 2-position .

Uniqueness

5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is unique due to the presence of both a nitro group and a pyridin-4-ylmethylsulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

881225-59-8

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

5-nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9N3O2S/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9/h1-7H,8H2

InChI Key

YOIPPPVUWOOQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SCC2=CC=NC=C2

solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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